8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
Chemical Structure and Properties:
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a coumarin-based ester derivative with the molecular formula C27H24O8 and a molar mass of 476.47 g/mol . Its structure comprises:
- A coumarin core (2H-chromen-2-one) substituted with a 4-propyl group, 8-methyl group, and 2-oxo moiety.
- A 3,4,5-trimethoxybenzoate ester linked at the 7-position of the coumarin ring.
The compound’s physicochemical properties include a predicted density of 1.270±0.06 g/cm³ and boiling point of 613.8±55.0 °C, indicative of moderate lipophilicity suitable for biological membrane penetration .
The coumarin moiety likely enhances bioactivity, as similar derivatives exhibit cytotoxic, antiangiogenic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-6-7-14-12-20(24)30-21-13(2)17(9-8-16(14)21)29-23(25)15-10-18(26-3)22(28-5)19(11-15)27-4/h8-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQDRJRWPHQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature.
Chemical Reactions Analysis
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analysis
The biological activity of 3,4,5-trimethoxybenzoate derivatives is highly dependent on:
Alkyl Chain Length and Branching
Aromatic Substituents
Molecular Weight and Solubility
The table below summarizes key comparisons:
Key Findings:
Chain Length and Branching :
- Straight-chain propyl (Compound 3) exhibits superior cytotoxicity compared to branched isopropyl (Compound 4) , suggesting steric hindrance reduces efficacy .
- Isopentyl (Compound 6) shows marginally higher activity than butyl (Compound 5) , implying moderate branching may enhance lipophilicity without impeding target binding .
Aromatic Modifications :
- The naphthalene derivative (Compound 11) demonstrates the highest potency, attributed to π-π stacking interactions with cellular targets (e.g., tubulin) . The coumarin core in the target compound may mimic this effect.
Molecular Weight and Solubility :
- Smaller esters (e.g., methyl, propyl) exhibit lower molecular weights (<500 g/mol) and higher solubility, but reduced potency. The target compound’s larger size (476.47 g/mol) balances solubility and target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
